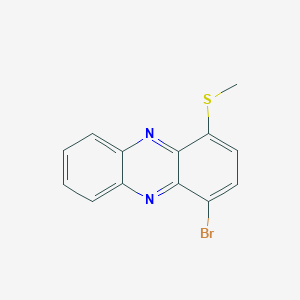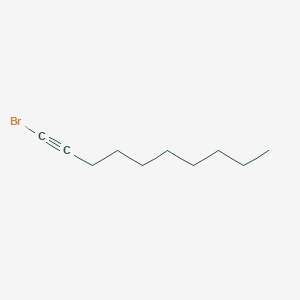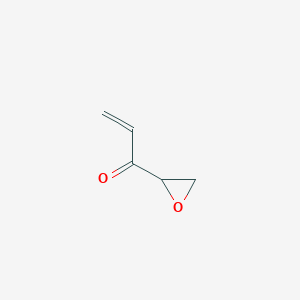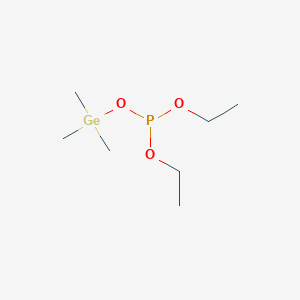
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane is an organophosphorus compound that contains both germanium and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane typically involves the reaction of germanium and phosphorus precursors under controlled conditions. One common method involves the reaction of a germanium halide with a phosphorus-containing ligand in the presence of an ethoxy group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of germanium and phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide and phosphorus pentoxide, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organometallic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane involves its interaction with molecular targets through its germanium and phosphorus centers. These interactions can lead to the formation of coordination complexes and the modulation of biochemical pathways. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dioxa-4-phospha-2-silaheptan-7-oic acid: Contains silicon instead of germanium.
4-Ethoxy-2,2-dimethyl-4-phenyl-3,5-dioxa-2,4-disilaheptane: Contains silicon and phenyl groups.
Uniqueness
4-Ethoxy-2,2-dimethyl-3,5-dioxa-4-phospha-2-germaheptane is unique due to the presence of both germanium and phosphorus atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and catalysis.
Propiedades
Número CAS |
57006-88-9 |
|---|---|
Fórmula molecular |
C7H19GeO3P |
Peso molecular |
254.83 g/mol |
Nombre IUPAC |
diethyl trimethylgermyl phosphite |
InChI |
InChI=1S/C7H19GeO3P/c1-6-9-12(10-7-2)11-8(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
QUCADXKCHUVUEL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OCC)O[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




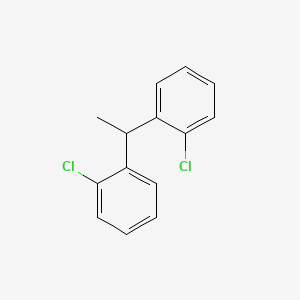

![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
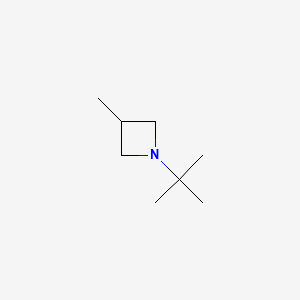
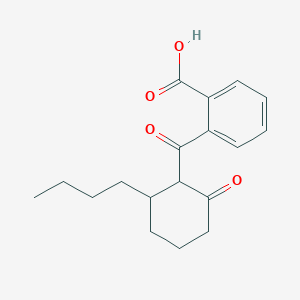
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
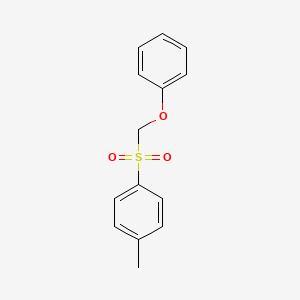
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
